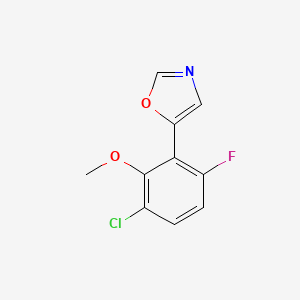

5-(3-Chloro-6-fluoro-2-methoxyphenyl)oxazole

Description

General Academic Overview of Oxazole (B20620) Scaffolds in Chemical Research

The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen atoms in a 1,3-relationship, is a cornerstone scaffold in chemical research, particularly in medicinal chemistry. tandfonline.comtaylorandfrancis.com These heterocyclic systems are prevalent in a wide array of pharmacologically active agents and natural products. researchgate.netacs.org The academic interest in oxazoles stems from their versatile chemical nature and their ability to engage with biological targets like enzymes and receptors through various non-covalent interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic effects. tandfonline.comsemanticscholar.org

The oxazole ring is considered a bioisostere for other functional groups, providing a stable platform for developing new chemical entities. nih.gov While possessing aromatic character, it is less aromatic than the related thiazole (B1198619) ring, which imparts distinct reactivity. taylorandfrancis.comwikipedia.org This allows oxazoles to participate in reactions such as Diels-Alder, serving as precursors for other important molecules like pyridines. wikipedia.org The scaffold offers three positions for substitution (C2, C4, and C5), enabling chemists to systematically modify its structure to optimize biological activity and physicochemical properties. researchgate.net Electrophilic substitution reactions typically occur at the C5 position, whereas nucleophilic substitutions are favored at the C2 position. tandfonline.comwikipedia.org

Table 1: General Properties of the Oxazole Ring

| Property | Description |

| Structure | Five-membered aromatic ring with one oxygen and one nitrogen atom at positions 1 and 3, respectively. tandfonline.com |

| Formula | C₃H₃NO wikipedia.org |

| Aromaticity | Aromatic, but less so than thiazole, exhibiting some dienic character. taylorandfrancis.comwikipedia.org |

| Basicity | Weakly basic, with a conjugate acid pKa of 0.8. wikipedia.org |

| Reactivity | Undergoes electrophilic substitution (at C5), nucleophilic substitution (at C2), and cycloaddition reactions. tandfonline.comwikipedia.org |

| Significance | A key pharmacophore in medicinal chemistry, found in numerous compounds with diverse biological activities. researchgate.netresearchgate.net |

Historical Context and Evolution of Research on Oxazole Derivatives

The study of oxazole chemistry has a rich history dating back to the late 19th century. The first synthesis of a simple derivative, 2-methyl oxazole, was reported in 1876. semanticscholar.org The parent oxazole compound was first described by Hantzsch in 1887 and later synthesized in 1947. taylorandfrancis.com Research into this class of compounds gained significant momentum in the 20th century, spurred by the discovery of natural products containing related heterocyclic systems. semanticscholar.org

Early synthetic methodologies laid the groundwork for modern oxazole chemistry. Foundational methods include:

The Robinson-Gabriel Synthesis: Involves the cyclodehydration of 2-acylamino-ketones. wikipedia.org

The Fischer Oxazole Synthesis: A method for producing 2,5-disubstituted oxazoles, first discovered in 1896. researchgate.net

The Bredereck Reaction: Utilizes α-haloketones and amides to form oxazole derivatives. researchgate.net

A pivotal advancement came in 1972 with the development of the van Leusen oxazole synthesis. nih.gov This reaction, which employs tosylmethylisocyanide (TosMIC) and an aldehyde, provides a direct and versatile route to 5-substituted oxazoles and remains one of the most widely used methods today. nih.govnih.gov In recent years, research has focused on creating more efficient and environmentally benign synthetic strategies, including the use of visible-light photocatalysis and one-pot reactions to access complex substituted oxazoles under mild conditions. acs.orgresearchgate.net

Significance of Halogenated (Chloro, Fluoro) and Methoxylated Phenyl Substituents in Organic and Medicinal Chemistry Research

The specific substituents on the phenyl ring of 5-(3-Chloro-6-fluoro-2-methoxyphenyl)oxazole are not arbitrary; they are chosen for their well-documented roles in modulating molecular properties. A significant number of drugs and clinical candidates contain halogen atoms. nih.gov

Halogen (Chloro, Fluoro) Substituents: The incorporation of halogens like chlorine and fluorine is a common strategy in drug design. researchgate.net These atoms exert profound effects on a molecule's electronic profile, lipophilicity, and metabolic stability. researchgate.net Fluorine, with its high electronegativity and small size, can enhance binding affinity and block sites of metabolic degradation. Chlorine can also improve potency and pharmacokinetic properties. mdpi.com Furthermore, halogens can participate in "halogen bonds," a specific type of non-covalent interaction where the halogen acts as an electrophilic region, contributing favorably to the stability of a ligand-target complex. nih.gov

Table 2: Role of Specific Substituents in Medicinal Chemistry

| Substituent | Common Role and Impact |

| Fluoro (-F) | Increases metabolic stability, enhances binding affinity, modulates pKa. |

| Chloro (-Cl) | Increases lipophilicity, can form halogen bonds, often enhances biological activity. mdpi.com |

| Methoxy (B1213986) (-OCH₃) | Acts as a hydrogen bond acceptor, influences conformation, can improve ADME properties. researchgate.net |

Academic Rationale for Investigating the Specific Structural Motif of this compound

The academic rationale for synthesizing and studying this compound is based on the principle of molecular hybridization, combining a proven scaffold with a strategically functionalized substituent.

Proven Scaffold: The 5-phenyloxazole (B45858) core is a well-established motif in biologically active molecules. researchgate.net

Strategic Substitution: The phenyl ring is polysubstituted with groups known to confer advantageous properties. The combination of electron-withdrawing halogens (chloro and fluoro) and an electron-donating methoxy group creates a unique electronic distribution across the phenyl ring. mdpi.comresearchgate.net

Conformational Control: The ortho-methoxy group, being adjacent to the bond connecting the phenyl and oxazole rings, likely induces a specific dihedral angle between the two rings due to steric hindrance. This conformational restriction can be highly beneficial for fitting into a well-defined protein binding pocket, potentially leading to higher potency and selectivity.

Synergistic Effects: The investigation seeks to understand the synergistic effects of this particular substitution pattern. The interplay between the halogen bond-donating potential of the chlorine atom, the metabolic blocking ability of fluorine, and the hydrogen-bond accepting and conformational influence of the methoxy group provides a rich platform for discovering novel biological activity. nih.govresearchgate.net

Identification of Research Gaps and Formulation of Academic Objectives for the Compound's Study

Despite extensive research on substituted oxazoles, specific substitution patterns often remain underexplored. The primary research gap is the lack of detailed public data on the synthesis, characterization, and biological activity of the this compound isomer. The structure-activity relationship (SAR) for this precise combination of substituents on the 5-phenyloxazole core is not well-established. nih.gov

This gap leads to the formulation of clear academic objectives for its study:

Synthesis and Characterization: To develop an efficient and scalable synthetic route to the target compound and unambiguously confirm its structure and purity using modern analytical methods (e.g., NMR, MS, elemental analysis).

Biological Screening: To perform broad biological screening of the compound against a diverse range of therapeutic targets (e.g., kinases, proteases, microbial strains) to identify any potential "hit" activity.

Physicochemical Profiling: To determine key physicochemical properties such as solubility, lipophilicity (LogP), and chemical stability, which are critical indicators of its drug-like potential.

Computational Studies: To employ in silico methods like molecular docking to predict potential biological targets and to rationalize any observed biological activity by modeling its interactions within a binding site. nih.gov

Foundation for SAR Studies: To use the compound as a starting point for the synthesis of a focused library of analogues, allowing for a systematic investigation of the structure-activity relationships to identify the key molecular features responsible for its biological profile.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-chloro-6-fluoro-2-methoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO2/c1-14-10-6(11)2-3-7(12)9(10)8-4-13-5-15-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULYJNVZQFKUAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C2=CN=CO2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Derivatization Studies of 5 3 Chloro 6 Fluoro 2 Methoxyphenyl Oxazole

Reactivity of the Oxazole (B20620) Heterocyclic Ring

The oxazole ring is an electron-deficient heterocycle, which significantly influences its reactivity. The presence of the electronegative nitrogen atom reduces the electron density of the ring, making it less susceptible to electrophilic attack compared to other five-membered heterocycles like furan (B31954) or pyrrole. Conversely, this electron deficiency activates the ring for other types of transformations.

Electrophilic Substitution Reactions on the Oxazole Core

The oxazole ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the pyridine-like nitrogen atom. pharmaguideline.com Reactions such as nitration and sulfonation under standard acidic conditions are typically unsuccessful as the basic nitrogen atom is protonated, further deactivating the ring. pharmaguideline.com

When electrophilic substitution does occur, the regioselectivity is governed by the electronic properties of the ring. The general order of reactivity for electrophilic attack on an unsubstituted oxazole is C4 > C5 > C2. pharmaguideline.com In the case of 5-(3-chloro-6-fluoro-2-methoxyphenyl)oxazole, the C5 position is already substituted. Therefore, any potential electrophilic attack on the oxazole core would be directed to the C4 position, which is favored due to the stabilizing effect of the adjacent oxygen atom on the reaction intermediate. The C2 position is the most electron-deficient and thus the least reactive towards electrophiles. pharmaguideline.com

Nucleophilic Reactions and Ring Opening

Direct nucleophilic substitution of hydrogen on the oxazole ring is generally not feasible. However, the C2 position is the most electron-deficient and can be susceptible to nucleophilic attack, particularly if a good leaving group is present. pharmaguideline.com In the parent compound, this position is unsubstituted.

More commonly, nucleophilic attack on the oxazole ring, especially by strong nucleophiles or under harsh reaction conditions, can lead to ring cleavage. pharmaguideline.com The reaction pathway often begins with an attack at the C2 position, leading to the formation of an unstable intermediate that subsequently undergoes ring opening. For example, treatment with nucleophiles like ammonia (B1221849) or formamide (B127407) can transform oxazoles into imidazoles through a ring-opening and re-cyclization sequence. pharmaguideline.com

Metalation and Subsequent Functionalization Reactions

The most acidic proton on the oxazole ring is at the C2 position, due to the inductive effect of the two adjacent heteroatoms. This allows for regioselective deprotonation (metalation) using strong bases, such as organolithium reagents (e.g., n-butyllithium). pharmaguideline.comacs.org The resulting 2-lithiooxazole is a versatile intermediate that can react with a wide range of electrophiles to introduce functional groups exclusively at the C2 position.

For this compound, this provides a reliable strategy for derivatization. The general scheme for this process is outlined below.

Table 1: Potential C2-Functionalization of this compound via Metalation

| Step 1: Reagent | Step 2: Electrophile | Resulting Functional Group at C2 |

| n-BuLi | DMF (N,N-Dimethylformamide) | -CHO (Formyl) |

| n-BuLi | CO₂ (Carbon dioxide) | -COOH (Carboxyl) |

| n-BuLi | I₂ (Iodine) | -I (Iodo) |

| n-BuLi | R-X (Alkyl halide) | -R (Alkyl) |

| n-BuLi | R-CHO (Aldehyde) | -CH(OH)R (Secondary alcohol) |

| n-BuLi | Me₃SiCl (Trimethylsilyl chloride) | -Si(CH₃)₃ (Trimethylsilyl) |

Metalation at the C4 position is significantly more challenging due to the lower acidity of the C4-proton and would typically require the C2 position to be blocked by a protecting group, such as a triisopropylsilyl (TIPS) group. acs.org

Cycloaddition Reactions (e.g., Diels-Alder)

The oxazole ring can function as a diene in Diels-Alder cycloaddition reactions. pharmaguideline.com Due to its electron-deficient nature, it participates readily in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. However, it can also react with electron-deficient dienophiles, a process that can be facilitated by Lewis acid catalysis or by N-alkylation, which further lowers the energy of the LUMO of the oxazole system. scilit.comacs.orgacs.org

The initial cycloadduct formed is often unstable and undergoes a subsequent retro-Diels-Alder reaction, typically with the extrusion of a stable small molecule (like water from the tautomeric form of the adduct), to yield a substituted pyridine (B92270). This transformation is a powerful method for synthesizing pyridine derivatives. For this compound, a Diels-Alder reaction with an alkyne dienophile would lead to a new pyridine ring, retaining the original C4 and C5 substituents of the oxazole.

Reactivity of the Phenyl Substituents and Attached Functional Groups

The substituted phenyl ring offers additional sites for chemical modification, independent of the oxazole core. The reactivity of this ring is influenced by the electronic and steric effects of the chloro, fluoro, and methoxy (B1213986) substituents.

Reactions Involving the Chloro Group (e.g., Cross-Coupling)

The chlorine atom on the phenyl ring is a versatile handle for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more specialized catalytic systems (e.g., those employing palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene ligands) to achieve efficient transformation. researchgate.net

The Suzuki-Miyaura cross-coupling reaction is a prominent example, enabling the formation of a new carbon-carbon bond by reacting the aryl chloride with an organoboron compound, such as a boronic acid or boronate ester. researchgate.net This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.

Table 2: Exemplary Suzuki-Miyaura Cross-Coupling Reactions of the Chloro Substituent

| Boronic Acid/Ester | Catalyst/Ligand System (Typical) | Product Structure |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | 5-(6-Fluoro-2-methoxy-[1,1'-biphenyl]-3-yl)oxazole |

| 4-Methylphenylboronic acid | Pd₂(dba)₃ / XPhos | 5-(6-Fluoro-2-methoxy-4'-methyl-[1,1'-biphenyl]-3-yl)oxazole |

| 3-Pyridinylboronic acid | PdCl₂(dppf) | 5-(3-(3-Fluor-2-methoxyphenyl)-5-(pyridin-3-yl)phenyl)oxazole |

| Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | 5-(3-Ethenyl-6-fluoro-2-methoxyphenyl)oxazole |

Note: The specific conditions (catalyst, ligand, base, solvent) would require experimental optimization.

Other important cross-coupling reactions that can be performed at the chloro position include:

Buchwald-Hartwig Amination: For the introduction of nitrogen-based functional groups (amines, amides).

Stille Coupling: Using organotin reagents.

Heck Coupling: With alkenes to form a new C-C double bond.

Sonogashira Coupling: With terminal alkynes to introduce an alkyne moiety.

These reactions significantly expand the synthetic utility of this compound, allowing for extensive modification of the phenyl ring to produce a wide array of analogues.

Reactions Involving the Fluoro Group (e.g., Nucleophilic Aromatic Substitution, ¹⁸F-Fluorination)

The fluorine atom on the phenyl ring is expected to be susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the oxazole ring and the chloro substituent would activate the phenyl ring towards nucleophilic attack. However, the position of the fluoro group, ortho to the methoxy group, may introduce steric hindrance, potentially influencing the regioselectivity and rate of substitution.

Potential nucleophiles for this reaction could include alkoxides, amines, and thiolates. The reaction conditions would typically involve a polar aprotic solvent and elevated temperatures.

¹⁸F-Fluorination for radiolabeling purposes would likely proceed via a nucleophilic substitution of a suitable leaving group, such as a nitro or a trimethylammonium group, positioned at the current location of the fluorine atom. The synthesis of such a precursor would be a necessary prerequisite.

Reactions Involving the Methoxy Group

The methoxy group is generally stable but can be cleaved to a hydroxyl group under harsh conditions, typically using strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). This demethylation would yield the corresponding phenol, which could then serve as a handle for further functionalization, for instance, through etherification or esterification reactions.

Strategies for Further Functionalization and Derivatization

Beyond targeting the specific functional groups, derivatization of This compound could be explored through several strategies:

Electrophilic Aromatic Substitution on the Phenyl Ring: The existing substituents on the phenyl ring are deactivating, making electrophilic substitution challenging. However, under forcing conditions, reactions such as nitration or halogenation might be possible, with the directing effects of the substituents determining the position of the new group.

Modification of the Oxazole Ring: The oxazole ring itself can undergo certain reactions. For example, the C2 proton of the oxazole ring could potentially be deprotonated with a strong base to form an organometallic species, which could then react with various electrophiles.

Cross-Coupling Reactions: If a suitable leaving group is present on the oxazole ring (which is not the case in the parent compound), palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Heck couplings could be employed to introduce new carbon-carbon or carbon-heteroatom bonds.

A hypothetical derivatization scheme could involve the initial demethylation of the methoxy group, followed by etherification to introduce a variety of side chains, potentially leading to a library of analogs for structure-activity relationship (SAR) studies.

Mechanistic Investigations of Key Transformation Pathways

Detailed mechanistic investigations for reactions involving This compound have not been reported. However, for the potential reactions discussed:

Nucleophilic Aromatic Substitution (SNAr): The mechanism would proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate would be influenced by the electron-withdrawing groups on the aromatic ring. Computational studies could be employed to model the reaction pathway and predict the activation energies for substitution at different positions.

Demethylation: The mechanism of ether cleavage with agents like BBr₃ involves the initial formation of a Lewis acid-base adduct between the oxygen of the methoxy group and the boron atom, followed by nucleophilic attack of the bromide ion on the methyl group.

Further research, including kinetic studies and computational modeling, would be necessary to fully elucidate the mechanistic details of reactions involving this specific compound.

Structural Elucidation Methodologies and Spectroscopic Analysis of 5 3 Chloro 6 Fluoro 2 Methoxyphenyl Oxazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides profound insight into the molecular framework by probing the magnetic properties of atomic nuclei. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, as well as the fluorine (¹⁹F) signal, can be achieved. This allows for the precise mapping of the connectivity and spatial relationships of atoms within the molecule.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental information regarding the structure of 5-(3-chloro-6-fluoro-2-methoxyphenyl)oxazole. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), multiplicity (splitting patterns), and integration (relative number of protons). The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon environments.

The expected ¹H NMR signals for the compound would include distinct resonances for the two protons on the oxazole (B20620) ring and the two aromatic protons on the phenyl ring, in addition to the singlet for the methoxy (B1213986) group protons. The coupling between adjacent protons provides connectivity information. Similarly, the ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule, with their chemical shifts being indicative of their electronic environment (e.g., aromatic, heterocyclic, methoxy).

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.8-8.0 | s | 1H | H-2 (oxazole) |

| ~7.2-7.4 | s | 1H | H-4 (oxazole) |

| ~7.0-7.2 | t | 1H | Aromatic H |

| ~6.8-7.0 | dd | 1H | Aromatic H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~150-155 | C-2 (oxazole) |

| ~148-152 | C-5 (oxazole) |

| ~155-160 (d) | C-6' (phenyl, C-F) |

| ~140-145 | C-2' (phenyl, C-OCH₃) |

| ~130-135 | C-3' (phenyl, C-Cl) |

| ~125-130 (d) | C-4' (phenyl) |

| ~120-125 | C-1' (phenyl) |

| ~115-120 (d) | C-5' (phenyl) |

| ~122-125 | C-4 (oxazole) |

(Note: 'd' denotes a doublet due to C-F coupling. Chemical shifts are approximate and based on analogous structures.)

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial tool for structural confirmation. researchgate.net This technique is highly sensitive and provides direct information about the chemical environment of the fluorine atom. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling between the fluorine nucleus and adjacent protons (³JHF) or carbons (nJCF) can be observed, providing further structural validation.

To unambiguously assign all signals and confirm the connectivity of the molecular fragments, a series of two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would show correlations between the coupled aromatic protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals for all protonated carbons by correlating them to their attached, and already assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is critical for establishing the connectivity between different parts of the molecule, for instance, showing correlations from the oxazole protons to the carbons of the phenyl ring, and from the methoxy protons to the C-2' carbon of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly coupled through bonds. This can be used to confirm the spatial arrangement of substituents, for example, the proximity of the methoxy group protons to one of the aromatic protons.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This allows for the determination of the elemental formula of this compound with high confidence. The experimentally determined exact mass is compared to the calculated theoretical mass for the proposed formula (C₁₀H₇ClFNO₂), and a match within a few parts per million (ppm) confirms the elemental composition. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would be expected. clockss.org These could include the loss of small neutral molecules such as CO, CHO, or CH₃, as well as cleavage of the bond between the oxazole and phenyl rings. Analysis of these fragmentation pathways helps to piece together the molecular structure and confirm the identity of the compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

For this compound, a hypothetical IR and Raman analysis would be expected to reveal characteristic vibrational frequencies. While specific experimental data is not available in the public domain, the expected spectral features can be predicted based on the known absorption ranges of its constituent functional groups.

Expected Vibrational Modes for this compound:

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Methoxy) | Stretching | 2950-2850 |

| C=N (Oxazole ring) | Stretching | 1680-1620 |

| C=C (Aromatic & Oxazole) | Stretching | 1600-1450 |

| C-O-C (Ether & Oxazole) | Asymmetric & Symmetric Stretching | 1275-1020 |

| C-F | Stretching | 1250-1000 |

| C-Cl | Stretching | 800-600 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

A search of crystallographic databases did not yield a solved crystal structure for this specific compound. However, related structures containing oxazole and substituted phenyl rings have been extensively studied. For instance, the analysis of similar compounds often reveals details about the planarity of the oxazole ring and the dihedral angles between the aromatic and heterocyclic rings.

Beyond the individual molecular structure, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of non-covalent intermolecular interactions, such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. These interactions are critical in determining the material's physical properties, including melting point, solubility, and polymorphism. For this compound, potential intermolecular interactions could include C-H···O, C-H···N, C-H···F, and halogen bonding involving the chlorine atom. The presence and nature of π-π stacking between the phenyl and oxazole rings would also be of significant interest.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Stereochemical Analysis (if applicable)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques used to determine the absolute configuration of chiral molecules. As this compound does not possess a stereocenter, it is an achiral molecule. Therefore, VCD and ECD analyses are not applicable for its stereochemical analysis. These techniques would only be relevant if a chiral center were introduced into the molecular structure.

Computational and Theoretical Investigations of 5 3 Chloro 6 Fluoro 2 Methoxyphenyl Oxazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of 5-(3-chloro-6-fluoro-2-methoxyphenyl)oxazole. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and associated properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the molecular structure and electronic properties of organic compounds. For this compound, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's spatial configuration and steric interactions. nih.govresearchgate.netajchem-a.com

The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its ability to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ajchem-a.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, these energies can be calculated using DFT. The analysis reveals how the distribution of these orbitals across the molecule influences its electronic behavior. Typically, the HOMO is localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions.

Table 1: Representative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.78 |

| LUMO Energy | -1.95 |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on the surface of a molecule. nih.gov These maps are generated from DFT calculations and color-code the electrostatic potential, indicating regions that are electron-rich (typically colored red or yellow) and electron-poor (colored blue).

For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms of the oxazole (B20620) ring, as well as the chlorine and fluorine atoms on the phenyl ring, as regions of negative potential. These sites are susceptible to electrophilic attack. Conversely, the hydrogen atoms and certain parts of the aromatic rings would show positive potential, indicating likely sites for nucleophilic attack. This detailed charge landscape is crucial for predicting intermolecular interactions and the molecule's reactivity patterns. nih.govresearchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound arises from the rotation around the single bond connecting the phenyl ring to the oxazole ring. Conformational analysis involves systematically mapping the potential energy surface as a function of this torsional angle. By rotating the bond and calculating the energy at each step, a potential energy scan can identify the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. nih.govcore.ac.ukresearchgate.net This analysis reveals the preferred spatial orientation of the two ring systems relative to each other, which can significantly influence the molecule's biological activity and physical properties. Studies on similar bi-aryl systems have shown that multiple low-energy conformers can exist. nih.govcore.ac.ukresearchgate.net

Molecular Dynamics Simulations for Conformational Sampling

While conformational analysis identifies static energy minima, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, often in the presence of a solvent, to simulate its movement and conformational changes. This technique allows for a more extensive sampling of the conformational space than static methods, revealing how the molecule behaves in a more realistic, dynamic environment. MD can show transitions between different conformations and help understand the flexibility and average structure of the molecule in solution.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. DFT calculations can accurately predict vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netmdpi.com

For this compound, calculated vibrational spectra can help assign the absorption bands observed in experimental IR and Raman spectra to specific molecular motions, such as stretching and bending of bonds. researchgate.net Similarly, NMR chemical shifts for ¹H and ¹³C atoms can be calculated and compared to experimental spectra, aiding in the complete structural elucidation of the molecule. mdpi.com Discrepancies between calculated and experimental values are often minimal and can be corrected using scaling factors.

Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| C=N Stretch (IR, cm⁻¹) | 1650 | 1645 |

| C-Cl Stretch (IR, cm⁻¹) | 750 | 742 |

| Aromatic Proton (¹H NMR, ppm) | 7.25 | 7.21 |

Theoretical Studies on Reactivity and Reaction Pathways

No published studies were found that specifically detail the theoretical reactivity and reaction pathways for this compound.

Transition State Calculations and Reaction Mechanism Elucidation

Information regarding transition state calculations to elucidate reaction mechanisms involving this compound is not available in the reviewed literature.

In Silico Modeling of Interactions with Hypothetical Biological Targets (Mechanistic Focus)

While in silico modeling is a common technique, specific studies modeling the interaction of this compound with any biological target have not been identified.

Molecular Docking Methodologies and Scoring Functions

There are no specific molecular docking studies published for this compound from which to report the methodologies and scoring functions used.

Binding Pose Prediction and Interaction Analysis (e.g., Hydrogen Bonding, Pi-Pi Stacking)

Without specific docking studies, there is no data on predicted binding poses or interaction analyses such as hydrogen bonding or π-π stacking for this compound with a biological target. nih.govunito.it General studies on other molecules show that such interactions are crucial for molecular recognition. nih.govunito.it For instance, analyses of other crystal structures often reveal networks of C—H⋯O hydrogen bonds and aromatic π–π stacking interactions that define the three-dimensional structure. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Model Development Based on Theoretical Descriptors

No QSAR or QSPR models specifically developed for or including this compound have been found in the literature. The development of such models requires a dataset of related compounds with measured biological activity or properties, which does not appear to be available for this specific chemical series. chalcogen.romediresonline.org

Mechanistic Investigations of Biological Interactions Non Clinical Research Focus

Exploration of Molecular Interaction with Specific Biomolecules in In Vitro Assays

In the realm of non-clinical research, understanding the molecular interactions of "5-(3-Chloro-6-fluoro-2-methoxyphenyl)oxazole" is pivotal to elucidating its biological activity. While specific enzymatic and receptor binding data for this exact compound are not extensively detailed in publicly available literature, the broader class of oxazole-containing compounds has been the subject of numerous studies, providing a framework for its potential interactions.

Research into structurally related compounds suggests that oxazole (B20620) derivatives can exhibit inhibitory effects on various enzymes. For instance, different benzimidazole-oxazole hybrids have been evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathogenesis of Alzheimer's disease. These studies often reveal a diverse spectrum of inhibitory potentials, with some analogues showing significant efficacy when compared to standard reference drugs. The mechanism of such inhibition typically involves the compound binding to the active site or an allosteric site of the enzyme, thereby modulating its catalytic activity. The specific kinetics (e.g., competitive, non-competitive, or uncompetitive inhibition) would be determined through detailed enzymatic assays, which are crucial for understanding the precise molecular mechanism.

Target Identification Strategies for the Compound (e.g., Affinity Purification, Chemical Proteomics)

Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action. Modern chemo-proteomic strategies offer powerful tools for this purpose. Techniques such as affinity purification coupled with mass spectrometry (AP-MS) and activity-based protein profiling (ABPP) are instrumental in identifying protein targets from complex biological mixtures.

In a typical affinity purification workflow, a derivative of the compound of interest, such as "this compound," would be immobilized on a solid support (e.g., beads). This "bait" is then incubated with a cell lysate, allowing proteins that bind to the compound to be captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.

Chemical proteomics, on the other hand, often utilizes chemical probes that can covalently bind to their target proteins. These probes can be designed to mimic the parent compound and incorporate a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for detection and enrichment. Such approaches can provide a comprehensive profile of the cellular targets of a compound and offer insights into its polypharmacology.

Structure-Activity Relationship (SAR) Studies for Observed Biochemical Activities

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For oxazole derivatives, SAR studies have revealed several key features that govern their efficacy and selectivity.

For the "this compound" scaffold, the following structural aspects are likely to be critical determinants of its biological activity:

The Oxazole Ring: The oxazole ring itself is a key pharmacophoric element, often involved in critical binding interactions with biological targets. Its five-membered heterocyclic structure provides a rigid scaffold for the presentation of substituents in a defined spatial orientation.

The Linkage between the Phenyl and Oxazole Rings: The direct attachment of the phenyl ring to the C5 position of the oxazole ring defines the relative orientation of these two key structural motifs.

A study on 5-(4'-methoxyphenyl)-oxazole (MPO) and its derivatives highlighted the importance of the intact molecular structure for its biological activity against Caenorhabditis elegans. Nineteen synthesized derivatives of MPO failed to exhibit the same inhibitory effects, suggesting that the entire MPO structure is essential for its specific biological function. This underscores the sensitivity of biological activity to even minor structural modifications.

Table 1: Postulated Influence of Substituents on the Biological Activity of this compound

| Substituent | Position | Potential Influence on Activity |

| Chlorine | 3-position of phenyl ring | Electron-withdrawing; can influence binding affinity and metabolic stability. |

| Fluorine | 6-position of phenyl ring | Strong electron-withdrawing group; can enhance binding affinity and alter pharmacokinetic properties. |

| Methoxy (B1213986) | 2-position of phenyl ring | Electron-donating; can participate in hydrogen bonding and influence molecular conformation. |

Cellular Uptake and Subcellular Localization Studies in In Vitro Cell Lines (Focus on Cellular Mechanisms)

The ability of a compound to penetrate cell membranes and reach its intracellular target is crucial for its biological activity. Cellular uptake and subcellular localization studies are therefore essential to understand the journey of a drug within a cell. These studies are typically conducted using in vitro cell lines and employ various imaging and analytical techniques.

To investigate the cellular uptake of "this compound," one could utilize fluorescently labeled analogues of the compound. Confocal microscopy or flow cytometry can then be used to visualize and quantify the amount of compound that enters the cells over time.

Determining the subcellular localization—whether the compound accumulates in the nucleus, mitochondria, endoplasmic reticulum, or cytoplasm—provides further clues about its potential targets and mechanism of action. Techniques such as immunofluorescence, where specific organelles are labeled with fluorescent markers, can be used in conjunction with a labeled version of the compound to pinpoint its location within the cell.

Influence of Structural Modifications on Biological Activities in Research Models

Systematic structural modifications of a lead compound are a cornerstone of drug discovery, aiming to optimize its potency, selectivity, and pharmacokinetic properties. For "this compound," a variety of modifications could be explored in research models to probe the SAR and improve its biological profile.

Table 2: Potential Structural Modifications and Their Rationale

| Modification Strategy | Rationale |

| Variation of Phenyl Ring Substituents | To explore the impact of different electronic and steric properties on activity. Replacing the chloro, fluoro, or methoxy groups with other substituents (e.g., methyl, trifluoromethyl, cyano) would provide insights into the optimal substitution pattern for target engagement. |

| Modification of the Oxazole Ring | Altering the substitution pattern on the oxazole ring or replacing it with other five-membered heterocycles (e.g., thiazole (B1198619), imidazole) could modulate the compound's binding mode and physicochemical properties. |

| Introduction of Linkers | Inserting a flexible or rigid linker between the phenyl and oxazole rings could alter the conformational freedom of the molecule and potentially improve its interaction with the target's binding site. |

These modifications would be synthesized and their biological activities evaluated in relevant in vitro assays. The resulting data would be used to build a comprehensive SAR model, guiding the design of more potent and selective analogues.

Investigations into the Off-Target Molecular Interactions of this compound Remain Undisclosed in Publicly Available Research

Comprehensive searches of scientific literature and databases have yielded no specific information regarding the off-target molecular interactions of the chemical compound this compound. Therefore, a detailed analysis and summary of its non-clinical, molecular-level off-target interactions cannot be provided at this time.

The requested section, focusing on mechanistic investigations of biological interactions with a specific emphasis on off-target effects, requires data from non-clinical research studies. Such studies typically involve screening the compound against a panel of receptors, enzymes, ion channels, and other proteins to determine its selectivity and identify any unintended molecular targets. This process is crucial for understanding a compound's potential for side effects and for refining its therapeutic application.

Despite targeted searches using various chemical identifiers and related terms, no published papers, patents, or database entries detailing the kinase profiling, safety pharmacology, or other off-target screening results for this compound were found. The available information is limited to chemical properties and supplier data for this compound and structurally related molecules. Without primary research data, any discussion of off-target interactions would be purely speculative and would not meet the required standards of scientific accuracy.

Consequently, the creation of data tables and a detailed narrative on the research findings, as per the user's instructions, is not feasible. The scientific community awaits future research that may shed light on the biological activity and molecular interactions of this particular compound.

Advanced Research Applications and Future Directions for 5 3 Chloro 6 Fluoro 2 Methoxyphenyl Oxazole

Development of the Compound as a Research Tool or Molecular Probe for Biological Pathway Elucidation

The inherent photophysical properties of aryl-oxazole systems suggest that 5-(3-Chloro-6-fluoro-2-methoxyphenyl)oxazole could be developed into a valuable research tool, such as a molecular probe, for the elucidation of complex biological pathways. Substituted oxazole (B20620) analogues are known to exhibit interesting photophysical behaviors, including solvatochromic shifts and intramolecular charge transfer (ICT) mechanisms, which are critical for the development of fluorescent biosensors. springerprofessional.de The electronic nature of the substituents on the phenyl ring—the electron-withdrawing chloro and fluoro groups and the electron-donating methoxy (B1213986) group—can modulate the fluorescence quantum yield and Stokes shift of the oxazole core, potentially leading to environmentally sensitive fluorescent probes.

For instance, analogous heterocyclic systems, such as those based on the 1,3,4-oxadiazole (B1194373) scaffold, have been functionalized to act as pH-responsive fluorescent probes. nih.gov These probes can be used to monitor pH changes within cellular compartments, providing insights into cellular metabolism and disease states. nih.gov Similarly, with appropriate functionalization, this compound could be engineered to target specific organelles or biomolecules, allowing for real-time visualization of biological processes. The development of such probes would be invaluable for studying cellular signaling, enzyme activity, and the localization of specific proteins.

Integration into Chemical Libraries for High-Throughput Screening in Academic Drug Discovery Programs

In the realm of academic drug discovery, the assembly of diverse and well-curated chemical libraries is paramount for the success of high-throughput screening (HTS) campaigns. ku.edumdpi.com this compound represents a distinct chemical entity that would be a valuable addition to such libraries. Its unique substitution pattern on the phenyl ring, combined with the oxazole heterocycle, offers a unique three-dimensional shape and electronic distribution that is not commonly found in commercial screening collections.

The inclusion of this compound and its close analogs in HTS libraries would increase the chemical diversity available for screening against a wide array of biological targets, from enzymes and receptors to whole-cell assays. nih.gov The oxazole scaffold is a known "privileged structure" in medicinal chemistry, appearing in a number of biologically active compounds with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. nih.gov The screening of libraries containing 2-phenyl-oxazole-4-carboxamide derivatives, for example, has led to the identification of potent inducers of apoptosis. nih.govdocumentsdelivered.com Therefore, the integration of this compound into academic screening decks could facilitate the discovery of novel hit compounds for further development.

Potential Applications in Materials Science (e.g., Organic Electronics, Optoelectronic Materials)

The field of materials science is continually in search of novel organic molecules with tailored electronic and optical properties for applications in organic electronics and optoelectronics. Aryl-oxazole derivatives are known to possess intriguing photophysical and electronic characteristics that make them candidates for such applications. springerprofessional.de The oxazole ring, in conjunction with the substituted phenyl group, forms a conjugated system that can be tuned to absorb and emit light at specific wavelengths.

Research on quinoline-substituted oxazole analogues has demonstrated their potential in optoelectronics due to their significant solvatochromic shifts, intramolecular charge transfer mechanisms, and strong nonlinear optical (NLO) responses. springerprofessional.de These properties are desirable for applications in optical communications and photonic switching. springerprofessional.de The specific substitution pattern of this compound could be systematically modified to fine-tune its HOMO-LUMO energy gap, thereby influencing its electroluminescent and charge-transport properties. This makes it a promising scaffold for the design of new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Role as a Synthetic Intermediate for Novel and More Complex Chemical Entities

Beyond its potential direct applications, this compound can serve as a versatile synthetic intermediate for the construction of more complex and novel chemical entities. The oxazole ring itself can participate in a variety of chemical transformations. For instance, oxazoles can act as dienes in Diels-Alder reactions, providing a route to substituted pyridines. wikipedia.org Furthermore, the different positions on the oxazole ring can be selectively functionalized. wikipedia.org

The substituents on the phenyl ring also offer handles for further synthetic manipulations. The chloro and fluoro groups can be subjected to nucleophilic aromatic substitution or participate in cross-coupling reactions, allowing for the introduction of a wide range of other functional groups. The methoxy group can be cleaved to reveal a phenol, which can then be used for further derivatization. The utility of oxazoles as building blocks is well-documented, with various synthetic methods available for their elaboration into more intricate molecular architectures. nih.gov

Design of Next-Generation Derivatives Based on Academic Findings and SAR Insights

The principles of medicinal chemistry, particularly the study of structure-activity relationships (SAR), can guide the rational design of next-generation derivatives of this compound with improved biological activity and selectivity. By systematically modifying the structure of the parent compound and evaluating the biological effects of these changes, researchers can identify key structural features responsible for a desired pharmacological effect. frontiersin.org

For instance, SAR studies on oxazolo[3,4-a]pyrazine derivatives have led to the discovery of potent neuropeptide S receptor antagonists. nih.gov Similarly, extensive SAR exploration of 2-phenyl-oxazole-4-carboxamides identified compounds with potent apoptosis-inducing activity. nih.gov Based on these precedents, future research could involve the synthesis of a library of analogs of this compound. Modifications could include varying the substituents on the phenyl ring, introducing different groups at the 2- and 4-positions of the oxazole ring, and altering the nature of the linker between the phenyl and oxazole moieties. The biological evaluation of these derivatives would provide valuable SAR data to guide the design of more potent and selective compounds.

| Compound Class | Key Structural Features | Biological Activity | SAR Insights |

|---|---|---|---|

| 2-Phenyl-oxazole-4-carboxamides | Substituted phenyl at C2, carboxamide at C4 | Apoptosis induction | The nature and position of substituents on the phenyl ring and the amide nitrogen significantly influence potency. nih.gov |

| Oxazolo[3,4-a]pyrazines | Fused heterocyclic system | Neuropeptide S receptor antagonism | Hydrophobic substitutions at the 5-position are tolerated, with a phenyl group showing good activity. nih.gov |

| 4-Phenyl-2-oxazole derivatives | Substituted phenyl at C4 | PDE4B inhibition | A methoxy group at the para-position of the phenyl ring enhances inhibitory activity through interactions with the metal-binding pocket. nih.gov |

| Benzoxazole (B165842) derivatives | Fused oxazole-benzene ring | Antiproliferative and antibacterial | Substituents at the C-2 and C-5 positions of the benzoxazole ring are important for biological activity. mdpi.com |

Exploration of Innovative Synthetic Routes for Related Chemical Structures

The continued development of novel and efficient synthetic methodologies is crucial for advancing chemical and pharmaceutical research. The oxazole ring system can be constructed through a variety of synthetic routes, and the exploration of innovative methods for the synthesis of this compound and related structures is a promising area of research.

Classical methods for oxazole synthesis include the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis. nih.govmdpi.com More recent innovations have focused on developing more sustainable and efficient protocols. These include metal-free C-O bond cleavage strategies, rsc.org Brønsted acid-catalyzed cyclizations of α-diazoketones with amides, acs.org and copper-catalyzed intramolecular cyclizations of functionalized enamides. nih.gov The development of flow chemistry methodologies has also enabled the high-throughput synthesis of oxadiazole and triazole libraries, a strategy that could be adapted for oxazoles. rsc.org Applying these modern synthetic techniques to the preparation of this compound and its derivatives would not only provide efficient access to these compounds but could also lead to the discovery of novel chemical transformations.

| Synthetic Method | Key Reactants | Advantages | Reference |

|---|---|---|---|

| van Leusen Oxazole Synthesis | Aldehydes and Tosylmethyl isocyanide (TosMIC) | One-pot reaction, mild conditions. | nih.govmdpi.com |

| Metal-Free C-O Bond Cleavage | Substituted 2-oxo-2-phenylethyl acetate (B1210297) and amines | Environmentally benign, broad substrate scope. | rsc.org |

| Brønsted Acid-Catalyzed Cyclization | α-diazoketones and (thio)amides | Metal-free, mild conditions, good to excellent yields. | acs.org |

| Copper-Catalyzed Intramolecular Cyclization | Functionalized enamides | Efficient for synthesizing 2,4,5-trisubstituted oxazoles. | nih.gov |

| CO2/Photoredox-Cocatalyzed Tandem Oxidative Cyclization | α-bromo ketones and amines | Sustainable, avoids transition-metal catalysts and peroxides. | organic-chemistry.org |

Future Avenues in Computational Drug Design Research Utilizing the Compound as a Template

Computational drug design has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and evaluation of new drug candidates. pnrjournal.com this compound can serve as an excellent template for in silico studies aimed at discovering novel bioactive molecules. Its well-defined structure can be used as a starting point for virtual screening campaigns, where large databases of chemical compounds are computationally docked into the active site of a biological target to identify potential binders.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed based on a series of analogs of this compound. nih.gov These models can identify the physicochemical properties that are most important for biological activity, thereby guiding the design of new compounds with enhanced potency and selectivity. nih.gov Molecular dynamics simulations can also be employed to study the binding mode and stability of the compound and its derivatives in the active site of a target protein, providing valuable insights for lead optimization. The application of these computational approaches to the this compound scaffold could accelerate the discovery of new therapeutic agents for a variety of diseases. ekb.egresearchgate.net

Potential for Compound Derivatization in Combinatorial Chemistry and Library Synthesisnih.gov

The molecular architecture of this compound presents it as a valuable scaffold for combinatorial chemistry and the synthesis of compound libraries. The generation of such libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of thousands of related compounds to identify leads with desired biological activity. pharmaguideline.com The core structure of this compound offers multiple, distinct points for chemical modification, enabling the systematic variation of substituents to explore the structure-activity relationship (SAR) landscape.

The strategic value of this scaffold lies in the presence of two key regions amenable to derivatization: the oxazole ring and the substituted phenyl ring. Each region possesses unique reactive sites that can be targeted with a range of synthetic methodologies to generate a diverse collection of analogues.

Derivatization of the Oxazole Ring: The oxazole ring, while relatively stable, offers positions for functionalization. The most electron-deficient carbon, C2, is a primary site for modification. organic-chemistry.org Methodologies such as direct C-H bond activation catalyzed by palladium complexes can be employed to introduce new aryl or alkenyl groups at this position. wikipedia.org Furthermore, metallation at the C2 position, typically with organolithium reagents, generates a nucleophilic intermediate that can react with a wide array of electrophiles, allowing for the introduction of various functional groups. organic-chemistry.orgacs.org The C4 position is another potential site for electrophilic substitution, although this generally requires activating groups on the ring. organic-chemistry.orgacs.org

Derivatization of the Phenyl Ring: The 3-chloro-6-fluoro-2-methoxyphenyl moiety provides several handles for synthetic diversification:

Cross-Coupling Reactions: The chloro substituent can serve as a reactive handle in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. nih.govrsc.org This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino groups, significantly expanding the chemical space of the library. While the fluoro group is generally less reactive, advanced catalytic systems can achieve C-F bond activation for similar coupling strategies. wikipedia.org

Modification of the Methoxy Group: The methoxy group can be cleaved under standard conditions (e.g., using boron tribromide) to reveal a phenol. This hydroxyl group provides a new diversification point for the synthesis of ester or ether libraries, introducing different alkyl or aryl substituents. researchgate.net

Aromatic Substitution: The single unsubstituted carbon on the phenyl ring (C4) is a target for electrophilic aromatic substitution, although the existing electron-withdrawing halogens may render the ring less reactive. Alternatively, directed metallation strategies could enable functionalization at this site.

The systematic application of these synthetic strategies to the this compound scaffold would allow for the creation of a focused library of compounds. Each compound would retain the core structure while presenting a different combination of substituents at the defined diversification points. The table below outlines the potential sites for derivatization.

Table 1: Potential Derivatization Sites on this compound for Combinatorial Library Synthesis

| Scaffold Position | Reactive Group/Site | Potential Reaction Type(s) | Examples of R-Groups to Introduce |

| Oxazole Ring (C2) | C-H Bond | Direct C-H Activation, Metallation-Electrophile Quench | Aryls, Alkenyls, Alkyls, Halogens, Carbonyls |

| Oxazole Ring (C4) | C-H Bond | Electrophilic Aromatic Substitution | Nitro, Halogen |

| Phenyl Ring (C3) | Chloro Group | Palladium-Catalyzed Cross-Coupling | Aryls, Heteroaryls, Amines, Alkynes |

| Phenyl Ring (C6) | Fluoro Group | C-F Bond Activation/Coupling (harsher conditions) | Aryls, Amines |

| Phenyl Ring (C2) | Methoxy Group | O-Demethylation followed by Etherification/Esterification | -O-Alkyl, -O-Aryl, -O-C(O)-Alkyl, -O-C(O)-Aryl |

| Phenyl Ring (C4) | C-H Bond | Electrophilic Aromatic Substitution, Directed Metallation | Halogens, Nitro, Alkyl, Acyl |

This strategic approach enables the rapid synthesis of diverse yet related molecules, facilitating efficient screening and the development of quantitative structure-activity relationships (QSAR) to guide further optimization of lead compounds.

Q & A

Q. What are the common synthetic routes for 5-(3-Chloro-6-fluoro-2-methoxyphenyl)oxazole, and how can reaction conditions be optimized?

The compound can be synthesized via van Leusen's oxazole synthesis , which involves reacting substituted aromatic aldehydes with TosMIC (p-toluenesulfonylmethyl isocyanide) in the presence of potassium carbonate. For example, 5-substituted oxazoles are prepared by refluxing aldehydes (e.g., 3-chloro-6-fluoro-2-methoxybenzaldehyde) with TosMIC in methanol at 70°C for 3 hours. Post-reaction workup includes extraction with methyl tert-butyl ether and purification via column chromatography. Key parameters for optimization include molar ratios (equimolar aldehyde/TosMIC), solvent choice (methanol preferred for solubility), and reaction time to maximize yields (typically 45–53% for similar derivatives) .

Q. How can spectroscopic techniques validate the structure of this oxazole derivative?

1H/13C NMR and HRMS (ESI) are critical for structural confirmation. For fluorinated oxazoles, characteristic NMR signals include:

- Fluorine : Deshielded aromatic protons (δ 7.2–8.1 ppm) and coupling patterns (e.g., 3JHF ~8–10 Hz).

- Chloro and methoxy groups : Distinct 13C signals (e.g., Cl-C at ~125–135 ppm; OCH3 at ~55 ppm). HRMS should match the exact molecular weight (e.g., C10H6ClFNO2: calculated m/z 230.01). Crystallographic data (if available) can further confirm bond angles and packing .

Q. What computational methods predict the biological activity of halogenated oxazoles?

Molecular docking (AutoDock/Vina) and electrostatic potential (ESP) mapping are used to assess interactions with targets like aromatase or kinases. ESP calculations (e.g., at the B3LYP/6-311G** level) identify electron-rich regions (halogen bond acceptors) and guide analog design. For example, fluorine and chlorine substituents enhance halogen bonding with polar residues (e.g., His or Asp in enzymes) .

Advanced Research Questions

Q. How do halogen bonding and substituent effects influence the crystallographic properties of this compound?

The 3-chloro-6-fluoro-2-methoxy substituents create a polarized aromatic system, enhancing halogen bonding (e.g., I···N/O interactions) in cocrystals with perfluorinated iodobenzenes. X-ray diffraction studies reveal bond lengths (e.g., I···Noxazole ≈2.8–3.0 Å) and angles (~160–170°) consistent with strong interactions. Methoxy groups contribute to steric hindrance, affecting packing efficiency and luminescence properties .

Q. What electrochemical modifications can functionalize the oxazole ring without cleavage?

Silver-catalyzed phosphorylation under mild electrochemical conditions (e.g., 0.1 M Bu4NBF4 in CH3CN, 1.5 V vs. Ag/AgCl) enables regioselective C–H functionalization. For example, dialkyl-H-phosphonates react with the oxazole’s C4 position without ring opening, confirmed by in situ NMR monitoring. This method avoids harsh reagents and preserves heterocyclic integrity .

Q. How can SAR studies improve the proteolytic stability of oxazole-containing therapeutics?

Incorporating oxazole rings into macrocyclic peptides (e.g., cyclic antimicrobial analogs) reduces enzymatic degradation. The oxazole’s rigidity and lack of hydrogen-bond donors minimize protease recognition. For instance, replacing amide bonds with oxazoles in peptidomimetics increases plasma half-life by >50% in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.